![molecular formula C18H26N2O4S B4624632 4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)
4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine
Overview
Description
The compound “4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine” appears to contain a morpholine ring, a piperidine ring, a phenyl ring, and a sulfonyl group . Morpholine is a six-membered ring with one oxygen and one nitrogen atom. Piperidine is a six-membered ring containing one nitrogen atom. The phenyl ring is a six-membered carbon ring with alternating double bonds, and the sulfonyl group is a sulfur atom double-bonded to two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine and piperidine rings would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The morpholine and piperidine rings might participate in reactions involving the nitrogen atom, while the phenyl ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the morpholine and piperidine rings might influence its solubility and boiling point .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine, serve as crucial building blocks for drug development. Researchers explore their synthesis and functionalization to create novel pharmaceutical agents. Key aspects include:
Antibacterial Agents
Piperidine-based compounds exhibit antibacterial properties. Researchers have explored the impact of N’-substituents and 4’-phenyl substituents on antibacterial activity. Notably, 4’-phenyl derivatives have shown promising results .
Multicomponent Reactions
Researchers employ multicomponent reactions (MCRs) to efficiently construct piperidine derivatives. MCRs allow the simultaneous assembly of multiple components, leading to diverse structures.
Future Directions
properties
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)-1-piperidin-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(19-10-2-1-3-11-19)9-6-16-4-7-17(8-5-16)25(22,23)20-12-14-24-15-13-20/h4-5,7-8H,1-3,6,9-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXAZZSQNMOUHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Morpholin-4-ylsulfonyl)phenyl]-1-(piperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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